Cas no 1806289-02-0 (1-Bromo-1-(2-(bromomethyl)-5-fluorophenyl)propan-2-one)

1-Bromo-1-(2-(bromomethyl)-5-fluorophenyl)propan-2-one Chemical and Physical Properties
Names and Identifiers
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- 1-Bromo-1-(2-(bromomethyl)-5-fluorophenyl)propan-2-one
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- Inchi: 1S/C10H9Br2FO/c1-6(14)10(12)9-4-8(13)3-2-7(9)5-11/h2-4,10H,5H2,1H3
- InChI Key: YWPREVKVUFBKAM-UHFFFAOYSA-N
- SMILES: BrC(C(C)=O)C1C=C(C=CC=1CBr)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 210
- XLogP3: 3.1
- Topological Polar Surface Area: 17.1
1-Bromo-1-(2-(bromomethyl)-5-fluorophenyl)propan-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013023318-500mg |
1-Bromo-1-(2-(bromomethyl)-5-fluorophenyl)propan-2-one |
1806289-02-0 | 97% | 500mg |
806.85 USD | 2021-06-24 | |
Alichem | A013023318-250mg |
1-Bromo-1-(2-(bromomethyl)-5-fluorophenyl)propan-2-one |
1806289-02-0 | 97% | 250mg |
504.00 USD | 2021-06-24 | |
Alichem | A013023318-1g |
1-Bromo-1-(2-(bromomethyl)-5-fluorophenyl)propan-2-one |
1806289-02-0 | 97% | 1g |
1,579.40 USD | 2021-06-24 |
1-Bromo-1-(2-(bromomethyl)-5-fluorophenyl)propan-2-one Related Literature
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
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Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
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Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
Additional information on 1-Bromo-1-(2-(bromomethyl)-5-fluorophenyl)propan-2-one
Introduction to 1-Bromo-1-(2-(bromomethyl)-5-fluorophenyl)propan-2-one (CAS No. 1806289-02-0)
1-Bromo-1-(2-(bromomethyl)-5-fluorophenyl)propan-2-one (CAS No. 1806289-02-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its brominated and fluorinated aromatic structure, exhibits a unique set of chemical properties that make it a valuable intermediate in the synthesis of various biologically active molecules.
The molecular structure of 1-Bromo-1-(2-(bromomethyl)-5-fluorophenyl)propan-2-one consists of a propanone backbone substituted with a bromomethyl group at the first carbon and a 5-fluorophenyl ring attached to the second carbon. This arrangement imparts both reactivity and functionalization potential, making it a versatile building block for drug discovery and development. The presence of both bromine and fluorine atoms enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex heterocyclic scaffolds.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. 1-Bromo-1-(2-(bromomethyl)-5-fluorophenyl)propan-2-one has emerged as a key intermediate in the synthesis of small-molecule inhibitors targeting various disease pathways. For instance, studies have demonstrated its role in the preparation of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The bromomethyl group allows for further functionalization via nucleophilic addition reactions, enabling the introduction of diverse pharmacophores.
One of the most compelling aspects of 1-Bromo-1-(2-(bromomethyl)-5-fluorophenyl)propan-2-one is its application in the development of Fluoroquinolone analogs. Fluoroquinolones are a class of broad-spectrum antibiotics known for their potent antibacterial activity. The fluorine atom in the phenyl ring not only enhances metabolic stability but also contributes to binding affinity by participating in hydrogen bonding interactions with biological targets. Researchers have leveraged this compound to design derivatives with improved pharmacokinetic profiles, addressing issues such as resistance and toxicity.
The pharmaceutical industry has also explored 1-Bromo-1-(2-(bromomethyl)-5-fluorophenyl)propan-2-one as a precursor for antiviral agents. The structural motif present in this compound can be modified to target viral proteases and polymerases, which are essential for viral replication. Preliminary studies have shown promising results in inhibiting the replication of certain RNA viruses by incorporating fluorinated aromatic groups that mimic natural substrates. This underscores the compound's potential in combating emerging infectious diseases.
Another area where 1-Bromo-1-(2-(bromomethyl)-5-fluorophenyl)propan-2-one has made significant contributions is in the synthesis of neuroprotective agents. Neurodegenerative diseases such as Alzheimer's and Parkinson's are major global health challenges, and developing treatments requires innovative molecular architectures. The bromine substituent facilitates the introduction of chiral centers, enabling the synthesis of enantiomerically pure compounds that can interact selectively with neuronal receptors. This has opened new avenues for developing drugs that modulate neurotransmitter systems without off-target effects.
The synthetic utility of 1-Bromo-1-(2-(bromomethyl)-5-fluorophenyl)propan-2-one extends beyond pharmaceutical applications. It serves as a valuable tool in materials science, particularly in the development of organic electronic materials such as OLEDs (organic light-emitting diodes) and semiconductors. The electronic properties imparted by the fluorine atom make it an attractive candidate for designing luminescent materials with high quantum yields. Additionally, its reactivity allows for the creation of polymers with tailored properties, including thermal stability and mechanical strength.
In conclusion, 1-Bromo-1-(2-(bromomethyl)-5-fluorophenyl)propan-2-one (CAS No. 1806289-02-0) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features enable it to serve as a crucial intermediate in drug discovery, material science, and advanced chemical synthesis. As research continues to uncover new methodologies for functionalizing this molecule, its significance is expected to grow further, driving innovation in both academic and industrial settings.
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